Dichlorophen

Description

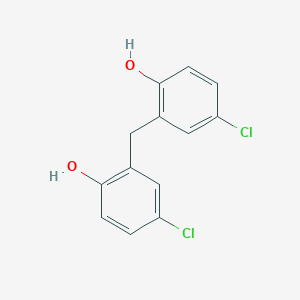

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWOSOZYLHTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021824 | |

| Record name | Dichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

97-23-4 | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophen [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dichlorophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1J0JOU64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

351 to 352 °F (NTP, 1992), 177-178 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichlorophen from p-Chlorophenol and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichlorophen, an antimicrobial agent effective against fungi, bacteria, and other microorganisms, through the reaction of p-chlorophenol and formaldehyde.[1] this compound's utility as an industrial preservative and in hygiene and medicine necessitates a thorough understanding of its synthesis to ensure high purity and yield.[2] This document details the underlying reaction mechanism, experimental protocols, and quantitative data derived from established synthesis methodologies.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from p-chlorophenol and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution. The reaction is typically carried out in the presence of sulfuric acid, which serves as a catalyst.[2][3]

The reaction mechanism can be broken down into the following key steps:

-

Protonation of Formaldehyde: In the acidic medium, formaldehyde is protonated to form a highly reactive carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of p-chlorophenol attacks the carbocation. This attack is directed to the ortho position relative to the hydroxyl group due to its activating and ortho-, para-directing influence.

-

Formation of a Hydroxymethyl Intermediate: This step results in the formation of a hydroxymethyl-p-chlorophenol intermediate.

-

Second Electrophilic Substitution: The hydroxymethyl intermediate is protonated and subsequently loses a water molecule to form another carbocation. This carbocation then undergoes a second electrophilic aromatic substitution with another molecule of p-chlorophenol.

-

This compound Formation: The final step involves the deprotonation of the intermediate to yield the this compound molecule, 2,2'-methylenebis(4-chlorophenol).[4][5]

The overall reaction is a condensation reaction where two molecules of p-chlorophenol are linked by a methylene bridge derived from formaldehyde.

Experimental Protocols

The synthesis of this compound is well-documented in patent literature, which provides detailed experimental procedures. The following protocol is a synthesized representation of these methods.[2][3]

Materials and Equipment

-

p-Chlorophenol

-

Formaldehyde (30-44% aqueous solution)[3]

-

Nitrogen gas

-

Reaction kettle with stirring mechanism, temperature control, and nitrogen inlet

-

Filtration apparatus

-

Drying oven

Procedure

-

Reaction Setup: A mixture of water and concentrated sulfuric acid is prepared in the reaction kettle to achieve the desired concentration (typically 50-60%).[3] The kettle is then flushed with nitrogen to create an inert atmosphere, which is crucial as the reaction should be carried out with the substantial exclusion of oxygen.[2]

-

Reactant Addition: The reaction is initiated by introducing a small portion (1-6% by weight) of the total p-chlorophenol into the sulfuric acid medium at a controlled temperature of 45-75°C (preferably 50-60°C).[2] Subsequently, the remaining p-chlorophenol and the aqueous formaldehyde solution are added concurrently and at a constant rate over a period of 5 to 50 hours (preferably 8 to 15 hours).[2] A stoichiometric excess of formaldehyde is generally used.[2]

-

Reaction Monitoring and Control: The temperature of the reaction mixture is maintained within the specified range throughout the addition of reactants and for a subsequent stirring period of several hours to ensure the reaction goes to completion.[3]

-

Product Isolation: Upon completion, the resulting this compound suspension is separated from the sulfuric acid by filtration.[2][3]

-

Purification: The filtered this compound cake is washed with water to remove residual acid and other water-soluble impurities.[2] The product is then dried. For pharmaceutical applications requiring higher purity, recrystallization from an aprotic solvent such as toluene can be performed.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound as described in the literature.

Table 1: Reaction Conditions and Stoichiometry

| Parameter | Value | Reference |

| p-Chlorophenol to Formaldehyde Molar Ratio | 2 : 1.01 - 1.09 | [2] |

| Sulfuric Acid Concentration | 40 - 70% by weight (preferably 50-60%) | [2][3] |

| Reaction Temperature | 45 - 75 °C (preferably 50-60°C) | [2] |

| Reaction Time | 5 - 50 hours (preferably 8-15 hours) | [2] |

| This compound in Final Suspension | 15 - 30% by weight (preferably 20-25%) | [3] |

Table 2: Product Specifications

| Parameter | Value | Reference |

| Yield (based on p-chlorophenol) | Up to 99% | [3] |

| Melting Point | Above 172 °C (Chemically pure: 177-178 °C) | [2][3] |

| p-Chlorophenol Impurity | 0.5 - 0.8% | [2][3] |

| Solubility in 10% NaOH | At least 50% by weight without residue | [2][3] |

| Insoluble Residue in Butanol (40% w/w solution) | Less than 0.3 - 0.5% by weight | [2][3] |

Purity and Analysis

The purity of the synthesized this compound is a critical parameter, especially for its application in hygiene and medicine.[2] The primary impurity is unreacted p-chlorophenol, along with other low molecular weight impurities that can lower the melting point.[2] The trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol can also be a significant impurity, constituting 5% to 10% by weight of the technical product.[4]

Analytical methods to assess purity include:

-

Melting Point Determination: A sharp melting point close to 177-178 °C indicates high purity.[2]

-

Solubility Tests: The solubility in aqueous alkali and alcohols can be used to gauge purity.[2]

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for quantifying the levels of this compound and its impurities.

Conclusion

The synthesis of this compound from p-chlorophenol and formaldehyde is a well-established industrial process. By carefully controlling reaction parameters such as temperature, reactant stoichiometry, and reaction time in an inert atmosphere, high yields of this compound with acceptable purity for technical applications can be achieved. For pharmaceutical-grade material, a final recrystallization step is necessary. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound-based products.

References

- 1. benchchem.com [benchchem.com]

- 2. US4127735A - Preparation of dichlorophene - Google Patents [patents.google.com]

- 3. DE2551498B1 - METHOD FOR THE PRODUCTION OF DICHLOROPHENS - Google Patents [patents.google.com]

- 4. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Dichlorophen for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophen is a multifaceted compound with a long history of use as an anthelmintic, fungicide, and antimicrobial agent.[1] Its broad spectrum of activity has garnered significant interest in various research fields, including drug development and toxicology. Understanding the fundamental physicochemical properties of this compound is paramount for designing and interpreting experiments, developing novel formulations, and elucidating its mechanisms of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its key signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,2'-Methylenebis(4-chlorophenol) | [2],[3] |

| CAS Number | 97-23-4 | [2],[4] |

| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [2],[4] |

| Molecular Weight | 269.12 g/mol | [2],[4] |

| Appearance | White to slightly cream or light pink-colored powder | [2] |

| Odor | Slight phenolic odor | [2] |

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value | Temperature (°C) | Method | Source(s) |

| Melting Point | 177-178 °C | Capillary Method | [5] | |

| 177.5 °C | [1] | |||

| 168-172 °C | [5],[6] | |||

| Boiling Point | 418.7 ± 40.0 °C (Predicted) | [5] | ||

| 246 °C at 760 mmHg | [7] | |||

| Water Solubility | 30 mg/L | 25 | Shake-Flask | [8] |

| <100 mg/L | 22 | [9] | ||

| Solubility in Organic Solvents | Soluble in methanol, ether | [5],[10] | ||

| Sparingly soluble in toluene | [2],[10] | |||

| pKa | pK₁: 7.6, pK₂: 11.5 | 25 | [5],[9] | |

| LogP (Octanol-Water Partition Coefficient) | 4.26 | [2],[8] | ||

| Vapor Pressure | 1.3 x 10⁻⁵ Pa | 25 | [5],[9] | |

| 1 x 10⁻¹⁰ mmHg | 25 | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. The following sections provide detailed methodologies for key experiments.

Determination of Melting Point by Capillary Method

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube onto the powder to introduce a small amount of the sample.[11]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.[10]

-

Heating:

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[12]

-

Reporting: Report the melting point as a range. For pure compounds, this range is typically narrow. A broad melting range may indicate the presence of impurities.[4]

Determination of Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water).

Materials:

-

This compound sample

-

Solvent of interest (e.g., distilled water, organic solvents)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.[13]

-

Equilibration: Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the suspension.[3]

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a chemically inert syringe filter to remove any remaining solid particles.[3]

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC-UV.[3]

-

Calculation and Reporting: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature. Report the solubility in units such as mg/L or mol/L.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

High-purity water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. If solubility is low, a co-solvent may be used, but the pKa value will be specific to that solvent mixture.[9] The concentration should be at least 10⁻⁴ M.[8]

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[8]

-

Titration:

-

For the acidic phenolic protons of this compound, titrate the solution with the standardized NaOH solution.

-

Add the titrant in small, known increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[15]

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant added.

-

The equivalence point(s) can be identified as the point(s) of steepest inflection in the titration curve.

-

The pKa value(s) correspond to the pH at the half-equivalence point(s).[7]

-

-

Reporting: Report the determined pKa value(s) at the specified temperature.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the LogP of this compound, a measure of its lipophilicity.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in either the water-saturated octanol or the octanol-saturated water.

-

Place known volumes of the octanol and water phases into a separatory funnel or centrifuge tube. The volume ratio should be chosen based on the expected LogP.[16]

-

Add the this compound solution to the funnel/tube.

-

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the this compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Sample Collection and Quantification: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the octanol and water phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase.

-

P = [this compound]octanol / [this compound]water

-

-

Reporting: The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample and quantify any impurities.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

-

HPLC-grade methanol and water

-

Acetic acid (optional, for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: A common mobile phase for this compound analysis is a mixture of methanol and water, for example, in a 75:25 (v/v) ratio. The mobile phase may be modified with a small amount of acetic acid (e.g., 1%) to improve peak shape.[17]

-

Standard Solution Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a known concentration.[17]

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Identify any other peaks as impurities.

-

Calculate the percentage purity of the this compound sample by area normalization (assuming all components have a similar response factor at the detection wavelength) or by using a calibration curve for the main component and any identified impurities if standards are available.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through at least two distinct mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of tubulin polymerization.

Uncoupling of Oxidative Phosphorylation

This compound acts as a classical protonophore, disrupting the process of oxidative phosphorylation in mitochondria.[20] This leads to a dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Caption: this compound acts as a protonophore, dissipating the proton gradient and uncoupling ATP synthesis.

The protonophoric action of this compound involves it picking up protons in the acidic intermembrane space and releasing them into the more alkaline mitochondrial matrix, thereby bypassing ATP synthase.[21] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.[14] This disruption of cellular energy metabolism can lead to apoptosis, particularly through the mitochondrial pathway, involving a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases.[2]

Inhibition of Tubulin Polymerization

Recent studies have identified this compound as a tubulin-binding agent that acts as a mitotic inhibitor.[1] It disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jk-sci.com [jk-sci.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov.tw [fda.gov.tw]

- 18. deswater.com [deswater.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlorophen's Role in Uncoupling Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophen, a halogenated phenol, is recognized for its broad biological activity, including anthelmintic, fungicide, and bactericide properties.[1][2] Beyond these applications, this compound is a potent uncoupler of oxidative phosphorylation. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced uncoupling of oxidative phosphorylation, tailored for a scientific audience.

Core Mechanism of Action: Protonophoric Activity

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process is tightly coupled, meaning that electron transport through the respiratory chain is linked to the pumping of protons across the inner mitochondrial membrane, creating a proton-motive force that drives ATP synthase.[3][4][5]

Uncouplers like this compound disrupt this coupling.[6][7] this compound, as a lipophilic weak acid, acts as a protonophore.[6] It readily diffuses across the inner mitochondrial membrane in its protonated state. In the alkaline mitochondrial matrix, it releases a proton, dissipating the crucial proton gradient. The anionic form then returns to the intermembrane space, picks up another proton, and repeats the cycle. This shuttling of protons effectively short-circuits the ATP synthase, uncoupling electron transport from ATP production.[3][5] Consequently, the energy generated by the electron transport chain is dissipated primarily as heat.[5][8]

Quantitative Effects of this compound on Mitochondrial Function

The uncoupling activity of this compound leads to measurable changes in several key mitochondrial parameters. The following table summarizes quantitative data from various studies. It is important to note that the specific effects can be concentration-dependent and may vary based on the experimental model (e.g., isolated mitochondria vs. whole cells).[9]

| Parameter | Effect of this compound | Concentration Range | Model System | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | 10 µM and above | Isolated rat liver mitochondria | [9] |

| ATP Levels | Decrease | 0.4 µM and above | Isolated rat liver mitochondria | [9] |

| Oxygen Consumption Rate (OCR) | Increase (initially) | Not specified | General effect of uncouplers | [10] |

| DNA Damage | Increase | Not specified | Rat leukocytes | [11] |

| Apoptosis | Induction | Not specified | Rat leukocytes, Grass carp hepatocytes | [11][12] |

Signaling Pathways and Cellular Consequences

The dissipation of the mitochondrial membrane potential and subsequent decrease in ATP synthesis trigger a cascade of cellular events. Chronic exposure to uncouplers can lead to cellular stress and, in some cases, apoptosis. This compound has been shown to induce apoptosis through the mitochondria-dependent pathway, characterized by a reduced mitochondrial membrane potential and an increased Bax/Bcl-2 ratio.[12] Furthermore, studies have indicated that this compound can induce DNA damage and alter the cell cycle, leading to immunotoxic effects on leukocytes.[11]

Caption: this compound's impact on mitochondrial function and subsequent signaling.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess ΔΨm involves the use of cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or DiIC1(5).[13][14] These dyes accumulate in the mitochondria driven by the negative membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol using DiIC1(5) and Flow Cytometry:

-

Cell Preparation: Suspend cultured cells in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Control Setup: For a positive control for depolarization, add a known uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a final concentration of 50 µM and incubate at 37°C for 5 minutes.[13]

-

Staining: Add DiIC1(5) to the cell suspension to a final concentration of 50 nM.[13]

-

Incubation: Incubate the cells at 37°C and 5% CO2 for 15 to 30 minutes.[13]

-

Optional Wash: Cells can be washed once with warm PBS to remove excess dye.[13]

-

Analysis: Resuspend the cells in PBS and analyze using a flow cytometer with an excitation of 633 nm and far-red emission filters.[13] A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates a loss of ΔΨm.

Measurement of Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration. Fluorescence-based oxygen-sensitive probes or polarographic methods can be used for its measurement.[10][15] The Seahorse XF Analyzer is a common instrument for real-time OCR measurements.[15]

General Workflow for OCR Measurement:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

Assay Preparation: Replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a CO2-free incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Mito Stress Test: A standard assay involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, used as a positive control to measure maximal respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

-

Data Analysis: The instrument software calculates OCR at baseline and after each injection. This compound-treated cells are expected to show an increased basal OCR, mimicking the effect of FCCP.

Caption: Workflow for key experiments to assess mitochondrial uncoupling.

Conclusion

This compound serves as a classic example of a protonophoric uncoupler of oxidative phosphorylation. Its ability to dissipate the mitochondrial proton gradient leads to a decrease in ATP synthesis, an increase in oxygen consumption, and the generation of heat. These biochemical effects have significant downstream consequences, including the potential induction of apoptosis and cellular damage. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed mechanisms and quantitative effects of this compound and other potential mitochondrial uncouplers in various biological systems. A thorough understanding of these processes is crucial for drug development, toxicology, and fundamental cell biology research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [sitem.herts.ac.uk]

- 3. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. tutorchase.com [tutorchase.com]

- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dichlorophen as an Anthelmintic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a chlorinated phenol compound that has been utilized as a taeniacide, fungicide, and antimicrobial agent.[1] In veterinary medicine, it is often used in combination with other compounds for the broad-spectrum control of intestinal parasites in companion animals.[1] Its efficacy against tapeworms such as Taenia saginata and its potential utility against Hymenolepis nana have been noted.[2] This document aims to provide a comprehensive technical resource on the anthelmintic properties of this compound, with a focus on its molecular mechanisms and the methodologies to study them.

Efficacy of this compound

While this compound is recognized for its effectiveness in clearing a significant proportion of tapeworm infections, specific concentration-response data (e.g., EC₅₀, IC₅₀) are not well-documented in publicly available literature. The following table summarizes the qualitative anthelmintic efficacy of this compound against various helminths.

| Helminth Species | Efficacy Description | References |

| Taenia saginata | Effective in clearing a large proportion of infections. | [2] |

| Taenia solium | Susceptible to this compound. | [2] |

| Diphyllobothrium latum | Suggested to be useful against infections. | [2] |

| Hymenolepis nana | Suggested to be useful against infections. | [2] |

| Cestodes (general) | Effective anthelmintic (Cestodes). | [3] |

Proposed Mechanisms of Action

The anthelmintic activity of this compound is attributed to two primary proposed mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of tubulin polymerization.

Uncoupling of Oxidative Phosphorylation

As a phenolic compound, this compound is thought to act as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of the parasite. This action uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, paralysis and death.

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Inhibition of Tubulin Polymerization

Recent findings suggest that this compound may also exert its anthelmintic effect by acting as a tubulin-binding mitotic inhibitor.[1] By binding to β-tubulin, a key component of microtubules, this compound can disrupt the polymerization of these critical cytoskeletal structures. This interference would impair essential cellular processes in the parasite, such as cell division, nutrient absorption, and motility, leading to its demise.

References

Dichlorophen: An In-depth Technical Guide to its Antifungal and Antialgal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophen (CAS 97-23-4) is a chlorinated bisphenol compound recognized for its broad-spectrum biocidal properties, including significant activity against fungi and algae.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism, leading to cell death.[1] This technical guide provides a comprehensive overview of the antifungal and antialgal spectrum of activity of this compound, details the experimental protocols for its evaluation, and illustrates key mechanisms and workflows through diagrammatic representations. While this compound is known to be an effective fungicide and algicide, publicly available quantitative data on its potency against specific species are limited.[2][3]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mode of biocidal action for this compound is its function as a protonophore, which uncouples the electron transport chain from ATP synthesis in mitochondria.[1] As a weakly acidic compound, this compound can diffuse across the inner mitochondrial membrane in its protonated state. In the alkaline mitochondrial matrix, it releases a proton (H+), dissipating the critical proton gradient. This disruption of the proton-motive force inhibits ATP synthase, leading to a halt in cellular energy production and subsequent cell death.[4]

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Antifungal Spectrum of Activity

This compound is utilized as a fungicide and bactericide for the protection of materials such as textiles and is an active ingredient in some topical preparations for conditions like athlete's foot.[5] Despite its established use, comprehensive public data detailing its minimum inhibitory concentrations (MICs) against a wide range of fungal species are scarce. However, recent research has demonstrated its efficacy against clinically relevant, drug-resistant yeasts.

Table 1: Quantitative Antifungal Activity of this compound

| Fungal Species | Strain Information | Method | MIC (mg/L) | Reference |

|---|---|---|---|---|

| Candida albicans | Fluconazole-Resistant Strains | Broth Microdilution | ≤ 32 | [3] |

| Various Cellulolytic Fungi | Not Specified | Not Specified | Data Not Available |[6] |

Note: The available scientific literature from the search lacks a broad-spectrum analysis of this compound's MIC values against multiple fungal species. The data presented reflects the specific findings available.

Antialgal Spectrum of Activity

Table 2: Quantitative Antialgal Activity of this compound

| Algal Species | Method | 72h EC50 (mg/L) | Reference |

|---|---|---|---|

| Chlorella vulgaris | OECD 201 | Data Not Available | - |

| Scenedesmus subspicatus | OECD 201 | Data Not Available | - |

Note: Despite this compound's known algicidal properties, specific EC50 values against common freshwater algae were not found in the searched scientific literature.

Experimental Protocols

Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) for yeasts like Candida spp. is performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[7][8]

Protocol: CLSI M27 Broth Microdilution Method

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired final concentrations in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the yeast isolate on an appropriate agar medium. Prepare a suspension of the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1–5 x 10⁶ CFU/mL).

-

Inoculum Standardization: Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control. Incubate the plates at 35°C for 24-48 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent (typically ≥50%) reduction in growth compared to the drug-free control well. This can be assessed visually or with a spectrophotometer.[9]

References

- 1. This compound | Antimicrobial Agent & Preservative [benchchem.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. The discovery of potential phosphopantetheinyl transferase Ppt2 inhibitors against drug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. testinglab.com [testinglab.com]

- 6. scbt.com [scbt.com]

- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biocidal Properties of Chlorinated Bisphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated bisphenols are a class of chemical compounds characterized by two phenolic rings linked by a bridging group, with chlorine atoms substituted on the aromatic rings. This structural motif imparts significant biocidal activity, making them effective against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted, primarily involving the disruption of cellular membranes, inhibition of essential enzymatic processes, and induction of oxidative stress, ultimately leading to microbial cell death. This technical guide provides a comprehensive overview of the biocidal properties of chlorinated bisphenols, presenting quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows involved in their study.

Data Presentation: Biocidal Activity of Chlorinated Bisphenols

The biocidal efficacy of chlorinated bisphenols is quantitatively assessed through parameters such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for representative chlorinated bisphenols against various bacterial and fungal species.

Table 1: Antibacterial Activity of Chlorinated Bisphenols (MIC and MBC in µg/mL)

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Triclosan | Staphylococcus aureus | 0.03 - 64 | >4 | [1] |

| Escherichia coli | 0.5 - 64 | - | [2] | |

| Hexachlorophene | Staphylococcus aureus | 0.5 - 4 | - | [2] |

| Gram-negative bacteria | >64 | - | [2] | |

| Dichlorophen | Acinetobacter calcoaceticus | 8 (liquid media) | - |

Note: '-' indicates data not available.

Table 2: Antifungal Activity of Chlorinated Bisphenols (MIC and MFC in µg/mL)

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Triclosan | Candida albicans | - | 16 | [3] |

| Chlorophenol derivative | Aspergillus spp. | Effective at lower than manufacturer's recommendation | - | [4] |

Note: '-' indicates data not available. The study on the chlorophenol derivative did not provide specific MIC values but indicated efficacy.

Core Mechanisms of Biocidal Action

The biocidal activity of chlorinated bisphenols stems from their ability to interfere with multiple critical cellular processes in microorganisms.

Disruption of Cell Membrane Integrity

Chlorinated bisphenols, due to their lipophilic nature, can integrate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability.[1] The consequence is the leakage of essential intracellular components, such as ions and metabolites, which destabilizes the cell's internal environment and ultimately leads to cell death.[1] Hexachlorophene, for instance, is particularly effective against Gram-positive bacteria like Staphylococcus aureus because it readily disrupts their cell membrane integrity.[2][5]

Inhibition of Key Enzymatic Pathways

A primary mode of action for some chlorinated bisphenols is the targeted inhibition of essential enzymes. Triclosan is a well-studied example that specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria. By blocking this pathway, triclosan prevents the formation of lipids necessary for building and maintaining cell membranes, thereby halting bacterial growth.

Uncoupling of Oxidative Phosphorylation

Certain chlorinated bisphenols, such as this compound, can act as uncouplers of oxidative phosphorylation in mitochondria.[6] This process disrupts the electron transport chain, dissipating the proton gradient that is essential for ATP synthesis. The resulting energy depletion leads to metabolic collapse and microbial cell death.[6]

Induction of Apoptosis in Fungi

In fungi, some chemical stressors can trigger a programmed cell death process analogous to apoptosis in higher eukaryotes. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7] While the specific role of chlorinated bisphenols in inducing fungal apoptosis is an area of ongoing research, it represents a potential mechanism for their fungicidal activity.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate some of the known and proposed signaling pathways and mechanisms of action for chlorinated bisphenols.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the biocidal activity of chemical compounds. The following are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Stock Solution: Prepare a stock solution of the chlorinated bisphenol in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.

-

Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies).

Antifungal Susceptibility Testing (Broth Microdilution for Yeasts)

-

Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Procedure: Follow the same serial dilution and inoculation procedure as for the bacterial MIC determination, using the prepared fungal inoculum and RPMI-1640 medium.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

Determination of Minimum Fungicidal Concentration (MFC): The MFC is determined similarly to the MBC, by subculturing from clear wells onto SDA plates and incubating until growth is seen in the control. The MFC is the lowest concentration that results in no fungal growth.

Experimental Workflow for Biocidal Compound Evaluation

The following diagram illustrates a typical workflow for the screening and evaluation of new biocidal compounds.

Conclusion

Chlorinated bisphenols represent a significant class of biocidal agents with potent activity against a wide range of microorganisms. Their effectiveness is attributed to their ability to disrupt fundamental cellular processes, including membrane integrity and key enzymatic pathways. This guide has provided a consolidated resource of their quantitative biocidal activities, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. Further research into the specific molecular targets and signaling pathways affected by a broader range of chlorinated bisphenols will be crucial for the development of new and more effective antimicrobial and antifungal agents. The provided workflows and protocols offer a standardized framework for such future investigations.

References

- 1. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Hexachlorophene used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

Dichlorophen: A Putative Tubulin-Binding Mitotic Inhibitor – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophen, a halogenated phenolic compound, has demonstrated cytotoxic effects, including the induction of apoptosis and alterations in the cell cycle.[1] While direct evidence is still emerging, substantial data from structurally related compounds, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), strongly suggest a mechanism of action involving the disruption of microtubule dynamics through direct binding to tubulin. This technical guide synthesizes the available evidence to propose a putative mechanism for this compound as a tubulin-binding mitotic inhibitor, provides quantitative data from related compounds, and details the essential experimental protocols required to validate this hypothesis.

Putative Mechanism of Action

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division. Disruption of their dynamics is a well-established anti-cancer strategy. The proposed mechanism for this compound's anti-mitotic activity is predicated on its ability to act as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis.

Based on studies of the structurally similar compound 2,4-D, this compound is hypothesized to bind to tubulin at or near the colchicine-binding site, which is located at the interface between the α and β subunits.[2][3] This binding is thought to prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules.[2] The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1] If the mitotic arrest is sustained, the cell is ultimately driven into apoptosis.[1]

Quantitative Data Summary

Direct quantitative data for the interaction of this compound with tubulin is not yet available in published literature. However, the data for the related compound, 2,4-Dichlorophenoxyacetic acid, provides a strong surrogate for estimating its potential activity. Additionally, cytotoxicity data for some this compound derivatives are available.

Table 1: Tubulin Interaction and Cytotoxicity Data

| Compound | Parameter | Value | Cell Line(s) | Source(s) |

| 2,4-Dichlorophenoxyacetic acid | Tubulin Binding Constant (Kd) | 22.82 ± 1.29 µM | - | [2][3] |

| Microtubule Depolymerization IC50 | 212 ± 1.63 µM | - | [2] | |

| Cytotoxicity IC50 (72h) | 126 ± 2.25 µM | A549 (Lung Carcinoma) | [2] | |

| Cytotoxicity IC50 (72h) | 115 ± 4.39 µM | WI38 (Normal Lung Fibroblast) | [2] | |

| Symmetrical chlorophenylamino-s-triazine derivatives | Cytotoxicity IC50 | 1.71 - 11.02 µM | MCF7 (Breast), C26 (Colon) | [4] |

Note: The data for 2,4-Dichlorophenoxyacetic acid is presented as a proxy due to its structural similarity to this compound and should be experimentally verified for this compound itself.

Experimental Protocols

The following protocols are standard methods for investigating a compound's potential as a tubulin-binding mitotic inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure, e.g., bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution: 10 mM in water

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive Control: Nocodazole or Colchicine

-

Vehicle Control: DMSO

-

Pre-chilled, clear, flat-bottom 96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice and use within one hour.

-

Prepare a tubulin polymerization mix on ice containing tubulin, 1 mM GTP, and 10% glycerol in GTB.

-

Prepare serial dilutions of this compound in GTB. The final DMSO concentration should be consistent across all wells and typically below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 10 µL of the this compound dilutions, positive control, or vehicle control to the wells of the 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).

-

Calculate the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability/Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[7]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well flat-bottom microplates

-

Microplate reader capable of reading absorbance at 510-570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of the this compound-containing medium. Include vehicle controls (DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour.

-

Wash the plates four to five times with slow-running tap water and allow to air dry completely.[8]

-

-

Staining:

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

-

Allow the plates to air dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes.

-

Read the absorbance at ~565 nm.[10]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells to observe morphological changes induced by this compound.

Materials:

-

Cells grown on sterile glass coverslips in a multi-well plate

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips and allow them to adhere.

-

Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Perform a final wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Observe changes in microtubule structure, such as depolymerization, and mitotic spindle defects in treated cells compared to controls.

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Cell suspension from treated and control cultures

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells (including both adherent and floating cells) after treatment with this compound.

-

Wash the cells once with cold PBS and centrifuge to obtain a cell pellet.

-

-

Fixation:

-

Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Fix the cells for at least 1 hour at 4°C (or store at -20°C for longer periods).[11]

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing PI and RNase A.[11]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Collect data from at least 10,000-20,000 single-cell events.

-

Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.

-

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]

Materials:

-

Cell suspension from treated and control cultures

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-